molecular formula C14H10F3NO2 B8150800 2-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

2-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150800
M. Wt: 281.23 g/mol
InChI Key: XJFTUZPLAJYTOE-UHFFFAOYSA-N
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Description

2-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxamide group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of recyclable catalysts are common strategies to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted biphenyl derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in the design of inhibitors or modulators of biological targets.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.

    Electronics: Its electronic properties make it suitable for use in the development of organic electronic devices.

Mechanism of Action

The mechanism by which 2-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, contributing to binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both a hydroxyl group and a carboxamide group allows for versatile chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-hydroxy-4-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-4-1-8(2-5-10)11-6-3-9(13(18)20)7-12(11)19/h1-7,19H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFTUZPLAJYTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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